molecular formula C8H9ClN2O2 B2794384 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid CAS No. 954586-75-5

2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid

Cat. No.: B2794384
CAS No.: 954586-75-5
M. Wt: 200.62
InChI Key: JXEHYXKQIRBXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Chloropyridine-Methylamino Acetic Acid Derivatives

The historical trajectory of 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid derivatives is rooted in early 20th-century advancements in pyridine chemistry. Tschischibabin’s pioneering work on 2-aminopyridine chlorination laid essential groundwork for accessing 5-chloropyridin-2-amine scaffolds. This foundational research demonstrated that selective monochlorination of 2-aminopyridine in alcoholic solutions could yield 2-amino-5-chloropyridine, albeit with suboptimal yields and purity.

A critical breakthrough emerged with the development of strongly acidic reaction media (Hammett acidity function < -3.5), which enabled protonation-directed chlorination. This approach suppressed dichlorination byproducts, achieving 86.8% yield of 2-amino-5-chloropyridine in 72.4% sulfuric acid. Subsequent N-methylation and acetic acid conjugation strategies built upon these advances, allowing systematic exploration of side-chain modifications.

Table 1: Evolution of Chloropyridine Intermediate Synthesis

Methodology Medium Yield (%) Purity (%) Reference
Alcoholic chlorination Ethanol 54 <80
Acidic chlorination 72.4% H₂SO₄ 86.8 98.7
Semi-continuous flow synthesis PMB carbamate process 76.3 92.8

The integration of continuous flow technologies marked a paradigm shift, as demonstrated in the synthesis of related CCR1 antagonists. By implementing tandem Curtius rearrangement and acid-isocyanate coupling in flow reactors, researchers achieved kilogram-scale production of pyridylacetic acid derivatives with complete E-factors as low as 9. These technological advances directly enabled the practical exploration of this compound derivatives.

Research Significance of this compound

The molecular architecture of this compound combines three pharmacologically relevant motifs:

  • Chloropyridine core : Imparts metabolic stability and modulates electronic properties through halogen bonding
  • Methylamino linker : Enhances membrane permeability while maintaining conformational flexibility
  • Acetic acid moiety : Provides hydrogen-bonding capacity for target engagement

This unique combination has spurred investigations across multiple therapeutic areas:

  • Anti-inflammatory applications : Structural analogs demonstrate COX-2 inhibition (IC₅₀ = 1.13 μM) through dual hydrogen bonding and hydrophobic interactions within the enzyme’s active site.
  • Antimicrobial potential : Chiral piperidinol derivatives bearing chloropyridine groups exhibit anti-tuberculosis activity (MIC = 1.4 μg/mL), attributed to electron-withdrawing chlorine and trifluoromethyl groups enhancing target affinity.
  • Neurological targets : Pyridylacetic acid derivatives show promise as CCR1 antagonists, with optimized variants achieving nanomolar binding affinities in inflammatory CNS disorders.

Table 2: Biological Activities of Structural Analogs

Compound Class Target Activity Mechanism
Quinoline-2-carboxamides COX-1/COX-2 IC₅₀ = 1.13 μM Competitive inhibition
Chiral piperidinols Mycobacterium tuberculosis MIC = 1.4 μg/mL Cell wall synthesis disruption
Pyridylacetic acid derivatives CCR1 receptor Kᵢ = 8.2 nM Allosteric modulation

Scope and Objectives of Current Academic Research

Contemporary research initiatives prioritize three strategic objectives:

1. Synthetic Methodology Innovation

  • Development of protecting-group-free syntheses via tandem Curtius rearrangement/isocyanate trapping sequences
  • Implementation of photoredox catalysis for C–N bond formation in aqueous media
  • Optimization of continuous flow processes for enhanced scalability (current throughput: 0.8 kg/h)

2. Structure-Activity Relationship (SAR) Exploration

  • Systematic variation of substituents at the 5-chloro position (e.g., CF₃, OCH₃, NO₂)
  • Investigation of bioisosteric replacements for the acetic acid moiety (e.g., tetrazole, sulfonic acid)
  • Conformational analysis via X-ray crystallography and DFT calculations

3. Biological Target Identification

  • High-throughput screening against kinase panels and GPCR arrays
  • Proteomics studies to identify off-target interactions
  • Development of fluorescent probes for cellular localization studies

Current challenges center on balancing electronic effects from the chlorine substituent with physicochemical properties. Preliminary molecular modeling suggests that the 5-chloro group induces a 17° dihedral angle between pyridine and acetic acid planes, potentially influencing target binding. Researchers are employing density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level to optimize this spatial arrangement for enhanced pharmacodynamic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-chloropyridin-2-yl)-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11(5-8(12)13)7-3-2-6(9)4-10-7/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEHYXKQIRBXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid typically involves the reaction of 5-chloropyridine-2-amine with methyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 5-chloropyridine-2-amine attacks the carbon atom of methyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reagents and Conditions :

  • Hydroxide ions (e.g., NaOH) in polar solvents like water or ethanol at elevated temperatures (80–100°C) facilitate substitution with hydroxyl groups .

  • Ammonia or amines in the presence of copper catalysts (e.g., CuI) enable amination reactions .

Example Reaction :

C8H9ClN2O2+NH3CuI, DMFC8H10N3O2+HCl\text{C}_8\text{H}_9\text{ClN}_2\text{O}_2 + \text{NH}_3 \xrightarrow{\text{CuI, DMF}} \text{C}_8\text{H}_{10}\text{N}_3\text{O}_2 + \text{HCl}

This yields a pyridine derivative with an amino group at the 5-position .

Oxidation

The methylamino group and carboxylic acid moiety can undergo oxidation:

  • Methylamino group : Reacts with strong oxidizers like $\text{KMnO}_4$ in acidic conditions to form a nitroso or nitro derivative .

  • Carboxylic acid : Resistant to further oxidation under standard conditions.

Reduction

  • Carboxylic acid : Lithium aluminum hydride ($\text{LiAlH}_4$) reduces the carboxylic acid to a primary alcohol, though this requires anhydrous conditions :

C8H9ClN2O2LiAlH4,THFC8H11ClN2O\text{C}_8\text{H}_9\text{ClN}_2\text{O}_2 \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{C}_8\text{H}_{11}\text{ClN}_2\text{O}

Condensation and Coupling Reactions

The carboxylic acid group participates in peptide-like coupling reactions.

Reagents :

  • Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with $N$-hydroxysuccinimide (NHS) activates the acid for amide bond formation .

Example Application :
Reacting with amines (e.g., benzylamine) produces amide derivatives:

C8H9ClN2O2+C6H5CH2NH2EDC, NHSC15H15ClN3O\text{C}_8\text{H}_9\text{ClN}_2\text{O}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \xrightarrow{\text{EDC, NHS}} \text{C}_{15}\text{H}_{15}\text{ClN}_3\text{O}

Salt and Complex Formation

The carboxylic acid group forms salts with bases:

  • Sodium salt : Reacts with $\text{NaOH}$ to yield $\text{C}_8\text{H}_8\text{ClN}_2\text{O}_2\text{Na}$ .

  • Metal complexes : Coordinates with transition metals (e.g., $\text{Cu}^{2+}$) in aqueous solutions, forming chelates .

Stability and Degradation

  • Thermal decomposition : Degrades above 200°C, releasing $\text{CO}_2$ and forming chlorinated pyridine byproducts .

  • Photolytic degradation : UV exposure in aqueous solutions leads to dechlorination and hydroxylation .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic compounds. Its unique chlorinated pyridine structure allows for various modifications that can lead to the development of new materials and chemicals.

Biology

In biological research, 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid is used as a probe or inhibitor in enzyme inhibition assays. It has shown potential in studying enzymatic pathways and interactions due to its ability to bind to specific biological targets.

Medicine

The compound has promising therapeutic applications , particularly in drug development targeting specific biological pathways. Its structural analogs have been investigated for their ability to cross the blood-brain barrier, making them candidates for treating neurological disorders such as epilepsy and neuropathic pain.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals, dyes , and other chemical products. Its versatility makes it suitable for various formulations in the chemical industry.

Research indicates that this compound exhibits several biological activities:

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that related compounds can exhibit significant effects against cancer cell lines. For example, derivatives of this compound have shown enhanced cytotoxicity against L1210 leukemia cells, indicating potential applications in cancer therapy.

Pharmacological Potential

The pharmacological profile suggests that this compound may act as a potent agent against neurological disorders. Its analogs have been shown to penetrate the blood-brain barrier effectively, enhancing their therapeutic potential.

Immunomodulatory Effects

Research has indicated that similar compounds can enhance cytokine expression in murine models, suggesting their potential as immunotherapeutics. This property could be harnessed for developing treatments for autoimmune diseases or enhancing vaccine efficacy.

Cancer Treatment

In vitro studies have revealed that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. These findings support further investigation into its use as an anti-cancer agent.

Neurological Applications

Studies on related compounds have highlighted their neuroprotective properties, suggesting that this compound may also have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the context of drug discovery, the compound’s ability to modulate enzyme activity makes it a valuable tool for identifying new therapeutic targets and developing novel drugs .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyridin-2-yl)acetic acid
  • Methyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate
  • 2-[(5-Chloropyridin-2-yl)amino]-2-oxoacetic acid methyl ester

Uniqueness

2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid is unique due to its specific combination of a chloropyridine ring and an aminoacetic acid moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry .

Biological Activity

2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid (commonly referred to as CPMAA) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of CPMAA, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case reports.

Chemical Structure and Properties

CPMAA is characterized by a pyridine ring substituted with a chloromethyl group and an amino acetic acid moiety. Its molecular formula is C9_{9}H10_{10}ClN2_2O2_2, and it exhibits properties typical of amino acids with additional functionalities due to the pyridine ring.

Antimicrobial Activity

Research has indicated that CPMAA exhibits antimicrobial properties against several bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus, suggesting it could serve as a potential candidate for developing new antibacterial agents.

Table 1: Antimicrobial Activity of CPMAA

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Preliminary research indicates that CPMAA may possess anticancer activity . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, although the exact mechanism remains to be fully elucidated. The compound's structural similarity to known anticancer agents suggests it may interfere with cellular pathways involved in tumor growth .

Case Study: In Vitro Anticancer Efficacy

In a controlled study, CPMAA was tested on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability after 48 hours of treatment at concentrations ranging from 10 to 100 µM. The IC50 value was determined to be approximately 30 µM, indicating its potential as a therapeutic agent .

Anti-inflammatory Activity

CPMAA also demonstrates anti-inflammatory properties . A study assessing its effects on carrageenan-induced paw edema in rats found that CPMAA significantly reduced inflammation compared to control groups. The compound showed comparable efficacy to diclofenac, a standard anti-inflammatory drug .

Table 2: Anti-inflammatory Effects of CPMAA

TreatmentEdema Reduction (%)Reference
CPMAA (50 mg/kg)65%
Diclofenac (50 mg/kg)70%
Control10%

The biological activities of CPMAA can be attributed to its ability to modulate various biochemical pathways. For instance, its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Similarly, its anticancer effects could result from inducing apoptosis in cancer cells or inhibiting angiogenesis.

Q & A

Basic Question

  • HPLC-PDA : Use a C18 column (150 mm × 4.6 mm, 5 µm) with 0.1% TFA in water/acetonitrile (70:30) at 1 mL/min. Detect impurities <0.1% at 254 nm .
  • LC-MS/MS : Confirm impurity structures via fragmentation patterns (e.g., m/z 237 → 154 for dechlorinated byproducts) .

Validation : Cross-validate with ion chromatography for chloride counterion quantification (expected Cl⁻ content: ~30% w/w) .

How can researchers address discrepancies in biological activity data across different assay systems?

Advanced Question
Variability often stems from differences in cellular permeability or protein binding . For example:

  • In Vitro vs. In Vivo : Low solubility may reduce bioavailability in animal models. Use prodrug strategies (e.g., esterification of the carboxylic acid) to enhance absorption .
  • Contradictory IC₅₀ Values : Normalize data using plasma protein binding assays (e.g., equilibrium dialysis) to account for serum interference .

Case Study : A structurally analogous compound showed 10-fold higher potency in enzyme assays than cell-based models due to efflux pump interactions, resolved via P-gp inhibition assays .

What computational tools are recommended for predicting the compound’s interaction with biological targets?

Advanced Question

  • Molecular Docking (AutoDock Vina) : Use the crystal structure of target proteins (e.g., kinases) to model binding poses. The carboxylic acid group often anchors to conserved lysine/arginine residues .
  • MD Simulations (GROMACS) : Simulate 100-ns trajectories to assess binding stability. Focus on hydrogen bond occupancy (>70% indicates strong interactions) .

Validation : Compare with SPR (Surface Plasmon Resonance) data to correlate computed binding energies (ΔG) with experimental KD values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.